molecular formula C16H15ClN4O3S B254378 N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No. B254378
M. Wt: 378.8 g/mol
InChI Key: PHLYIIIEEYFJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a spirooxindole derivative, which has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit anti-inflammatory and antimicrobial activities. In addition, the compound has been reported to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is its potential as a versatile tool for various lab experiments. However, the compound has certain limitations such as its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken while handling this compound.

Future Directions

There are several future directions for research on N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide. One of the potential directions is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in the body.
Conclusion:
In conclusion, this compound is a spirooxindole derivative that has potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its potential therapeutic and diagnostic applications. While the compound has certain limitations, appropriate precautions can be taken to ensure safe handling. Further research is needed to fully understand the compound's mechanism of action and its potential applications.

Synthesis Methods

N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide has been synthesized using various methods. One of the most common methods is the reaction between 3-acetylindole, allyl isothiocyanate, and 2-chloroacetyl chloride in the presence of a base such as triethylamine. This method has been optimized to yield high purity and good yields of the compound.

Scientific Research Applications

N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

N-(4-acetyl-5//'-chloro-2//'-oxo-1//'-prop-2-enylspiro[1,3,4-thiadiazole-5,3//'-indole]-2-yl)acetamide

InChI

InChI=1S/C16H15ClN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h4-6,8H,1,7H2,2-3H3,(H,18,19,22)

InChI Key

PHLYIIIEEYFJHB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Cl)N(C2=O)CC=C)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Cl)N(C2=O)CC=C)C(=O)C

Origin of Product

United States

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